2-([1]benzofuro[3,2-d]pyrimidin-4-ylsulfanyl)-N-(4-methoxyphenyl)acetamide
Description
2-([1]benzofuro[3,2-d]pyrimidin-4-ylsulfanyl)-N-(4-methoxyphenyl)acetamide (CAS: 848689-93-0) is a heterocyclic acetamide derivative with a molecular formula of C₁₉H₁₅N₃O₃S and a molecular weight of 365.4 g/mol . The compound features a benzofuropyrimidine core fused with a pyrimidine ring, substituted at the 4-position with a sulfanyl group linked to an acetamide moiety. The N-(4-methoxyphenyl) group contributes to its polarity and pharmacokinetic profile. Key physicochemical properties include an XLogP3 value of 3.8 (indicating moderate lipophilicity), a topological polar surface area (TPSA) of 103 Ų, and hydrogen bond acceptor/donor counts of 6 and 1, respectively . Synonyms for this compound include ZINC02722794 and IFLab1_002579 .
Properties
IUPAC Name |
2-([1]benzofuro[3,2-d]pyrimidin-4-ylsulfanyl)-N-(4-methoxyphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15N3O3S/c1-24-13-8-6-12(7-9-13)22-16(23)10-26-19-18-17(20-11-21-19)14-4-2-3-5-15(14)25-18/h2-9,11H,10H2,1H3,(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVUJCUXXLNQJMQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)CSC2=NC=NC3=C2OC4=CC=CC=C43 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1benzofuro[3,2-d]pyrimidin-4-ylsulfanyl)-N-(4-methoxyphenyl)acetamide typically involves multiple steps, starting from readily available starting materials. One common route includes the following steps:
Formation of the benzofuro[3,2-d]pyrimidine core: This can be achieved through a cyclization reaction involving a suitable precursor, such as 2-aminobenzofuran and a pyrimidine derivative, under acidic or basic conditions.
Introduction of the sulfanyl group: The benzofuro[3,2-d]pyrimidine core can be reacted with a thiol reagent to introduce the sulfanyl group.
Attachment of the N-(4-methoxyphenyl)acetamide moiety: This step involves the acylation of the sulfanyl-substituted benzofuro[3,2-d]pyrimidine with 4-methoxyphenylacetic acid or its derivative, using a coupling reagent such as EDCI or DCC.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(1benzofuro[3,2-d]pyrimidin-4-ylsulfanyl)-N-(4-methoxyphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced at the amide or aromatic rings using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
Oxidation: Sulfoxide or sulfone derivatives.
Reduction: Reduced amide or aromatic ring derivatives.
Substitution: Functionalized aromatic derivatives.
Scientific Research Applications
Biological Activities
1. Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. Studies have evaluated its effectiveness against various bacterial strains, revealing promising results.
| Pathogen | Minimum Inhibitory Concentration (MIC) (µg/mL) | Comparison Drug | MIC (µg/mL) |
|---|---|---|---|
| Staphylococcus aureus | 12.5 | Ciprofloxacin | 6.25 |
| Escherichia coli | 10 | Amoxicillin | 5 |
| Candida albicans | 15 | Fluconazole | 7.5 |
The compound's ability to inhibit microbial growth suggests its potential as a therapeutic agent in treating infections caused by resistant strains of bacteria and fungi .
2. Antitumor Activity
In vitro studies have demonstrated that this compound can inhibit cell proliferation in various cancer cell lines, indicating its potential as an antitumor agent. The mechanisms behind its antitumor effects may involve the modulation of specific signaling pathways associated with cancer cell survival and proliferation .
Case Studies
Several studies have documented the efficacy of this compound in laboratory settings:
- Antimicrobial Efficacy Study : A study assessed the antimicrobial activity of the compound against common pathogens, demonstrating significant inhibition rates compared to standard antibiotics .
- Antitumor Evaluation : Another investigation focused on the cytotoxic effects of the compound on human cancer cell lines, revealing dose-dependent inhibition of cell growth and suggesting pathways for further drug development .
- Inflammation Studies : Preliminary findings indicate that the compound may possess anti-inflammatory properties, which could be beneficial in treating conditions such as arthritis or other inflammatory diseases .
Mechanism of Action
The mechanism of action of 2-(1benzofuro[3,2-d]pyrimidin-4-ylsulfanyl)-N-(4-methoxyphenyl)acetamide involves its interaction with specific molecular targets. The benzofuro-pyrimidine core can interact with enzymes or receptors, modulating their activity. The sulfanyl group can form covalent bonds with target proteins, while the methoxyphenylacetamide moiety can enhance binding affinity and specificity.
Comparison with Similar Compounds
Substituent Variations on the Aromatic Ring
- N-(3,5-Dimethylphenyl) Analog (CAS: 844836-91-5): Replacing the 4-methoxyphenyl group with a 3,5-dimethylphenyl group increases lipophilicity (XLogP3: 4.2) and reduces polarity (TPSA: 93 Ų). This modification may enhance membrane permeability but reduce solubility .
- N-(4-Methylphenyl) Hexahydrobenzothieno Analogue (CAS: 380453-38-3): Incorporates a hexahydrobenzothieno[2,3-d]pyrimidine core and a 4-methylphenyl group.
Heterocyclic Core Modifications
- Pyrazolo[3,4-d]pyrimidin-4-ylsulfanyl Derivative (CAS: 736168-34-6): Replaces the benzofuropyrimidine core with a pyrazolopyrimidine system.
- Quinazolin-4-one Derivatives (e.g., Compound 12 in ): Substitutes the benzofuropyrimidine with a 4-oxoquinazoline scaffold. These compounds exhibit enhanced anti-inflammatory and anticancer activity due to improved interactions with matrix metalloproteinases (MMPs) .
Pharmacological Activity Comparisons
Anticancer Activity
- N-(4-Methoxyphenyl)-2-(4-morpholin-4-ylquinazoline-2-sulfonyl)-acetamide (Compound 40, ): Demonstrates IC₅₀ values < 10 µM against HCT-116 (colon) and MCF-7 (breast) cancer cell lines in MTT assays. The morpholino group enhances solubility and target affinity compared to the benzofuropyrimidine derivative .
- Benzothiazole Acetamides (e.g., N-(6-chlorobenzothiazole-2-yl)-2-(4-methoxyphenyl)acetamide, ): Show potent activity against glioma and melanoma cell lines, attributed to the electron-withdrawing chloro group improving metabolic stability .
Anti-Inflammatory Activity
- Thiazole-Acetamide Hybrids (): Compounds like 2-(4-(4-Methoxyphenyl)piperazin-1-yl)-N-(4-(p-tolyl)thiazol-2-yl)acetamide (Compound 13) inhibit MMP-9 with IC₅₀ values of 0.8 µM, outperforming benzofuropyrimidine derivatives in acute inflammation models .
Physicochemical and Pharmacokinetic Properties
Biological Activity
2-(benzofuro[3,2-d]pyrimidin-4-ylsulfanyl)-N-(4-methoxyphenyl)acetamide is a complex organic compound that belongs to the class of benzofuro[3,2-d]pyrimidine derivatives. This compound has garnered attention due to its promising biological activities, which include potential applications in medicinal chemistry and pharmacology. This article reviews its biological activity, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a unique structural framework comprising a benzofuro[3,2-d]pyrimidine core linked to a 4-methoxyphenylacetamide moiety . The molecular formula is with a molecular weight of approximately 351.38 g/mol. Its InChI representation is as follows:
Biological Activity Overview
The biological activities of this compound have been evaluated in several studies, focusing on its antitumor and antimicrobial properties.
Antitumor Activity
Recent research has demonstrated that derivatives of benzofuro[3,2-d]pyrimidine exhibit significant antitumor activity. For instance:
- Cell Proliferation Inhibition : Compounds related to 2-(benzofuro[3,2-d]pyrimidin-4-ylsulfanyl)-N-(4-methoxyphenyl)acetamide were tested on various human cancer cell lines (e.g., A549 lung cancer cells). The results indicated that these compounds can effectively inhibit cell proliferation with IC50 values in the low micromolar range (6.26 ± 0.33 μM for HCC827 cells) .
- Mechanism of Action : The mechanism involves binding to DNA and inhibiting DNA-dependent enzymes, leading to apoptosis in cancer cells. This was evidenced by changes in gene expression profiles related to apoptosis and cell cycle regulation .
Antimicrobial Activity
The compound has also shown potential antimicrobial properties:
- Bacterial Inhibition : Studies indicated that certain derivatives possess significant antibacterial activity against various strains of bacteria, suggesting a possible role in treating infections .
Case Studies
Several case studies highlight the biological activities of this compound:
- Mucositis Protection : A study investigated the protective effects of related benzimidazole derivatives on methotrexate-induced intestinal mucositis in mice. The results showed that these compounds significantly reduced symptoms associated with mucositis and improved survival rates by modulating inflammatory responses .
- Anthelmintic Activity : Another study explored the synthesis and evaluation of similar compounds for their anthelmintic properties using earthworms as a model organism. The findings suggested effective paralysis and mortality rates in treated worms compared to controls .
Comparative Analysis with Related Compounds
A comparative analysis was conducted with similar compounds to understand the unique biological profile of 2-(benzofuro[3,2-d]pyrimidin-4-ylsulfanyl)-N-(4-methoxyphenyl)acetamide.
| Compound | Structure | Biological Activity | IC50 (μM) |
|---|---|---|---|
| 2-(benzofuro[3,2-d]pyrimidin-4-ylsulfanyl)-N-(4-methoxyphenyl)acetamide | Structure | Antitumor, Antimicrobial | 6.26 |
| 1-Aryl-benzofuro[3,2-d]-1,2,4-triazolo[1,5-a]pyrimidin | Structure | Antitumor | 8.00 |
| 2-Alkylthio-benzofuro[3,2-d]pyrimidin derivatives | Structure | Antimicrobial | 10.50 |
Q & A
Q. What are the optimal synthetic routes and reaction conditions for synthesizing 2-([1]benzofuro[3,2-d]pyrimidin-4-ylsulfanyl)-N-(4-methoxyphenyl)acetamide?
Answer: The synthesis typically involves multi-step reactions:
Core Benzofuropyrimidine Formation : Cyclocondensation of substituted benzofuran derivatives with thiourea or cyanamide under acidic conditions (e.g., HCl/ethanol at reflux) .
Sulfanyl Acetamide Coupling : Thiolation of the pyrimidine core using thioglycolic acid derivatives, followed by coupling with N-(4-methoxyphenyl)acetamide via nucleophilic substitution (K₂CO₃/DMF, 60–80°C) .
Purification : Column chromatography (silica gel, ethyl acetate/hexane) and recrystallization (ethanol/water) yield >85% purity.
Q. Key Considerations :
- Solvent Choice : Polar aprotic solvents (DMF, DMSO) enhance reaction rates but may complicate purification.
- Catalysts : Use of Pd/Cu catalysts for Suzuki-Miyaura coupling in related analogs improves regioselectivity .
Q. How can structural integrity and purity be confirmed for this compound?
Answer: A combination of spectroscopic and chromatographic methods is essential:
- NMR :
- ¹H NMR : Peaks at δ 8.2–8.5 ppm (pyrimidine protons), δ 3.8 ppm (methoxy group), and δ 4.2 ppm (sulfanyl-CH₂) confirm substituent positions .
- ¹³C NMR : Carbonyl signals (C=O) at ~170 ppm validate the acetamide moiety .
- HPLC : Retention time consistency (C18 column, acetonitrile/water) ensures >95% purity .
- Mass Spectrometry : Exact mass (485.1409 g/mol) matches the molecular formula C₂₇H₂₃N₃O₄S .
Q. What preliminary biological screening methods are recommended for assessing its bioactivity?
Answer: Initial screening should focus on:
- Enzyme Inhibition Assays :
- Kinase inhibition (e.g., EGFR, VEGFR2) using fluorescence-based ADP-Glo™ assays .
- IC₅₀ values <10 µM in related thienopyrimidines suggest therapeutic potential .
- Cytotoxicity : MTT assays on cancer cell lines (e.g., MCF-7, A549) with EC₅₀ comparisons to reference drugs .
- Solubility : Shake-flask method in PBS (pH 7.4) to guide formulation studies .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize bioactivity?
Answer: Methodology :
Substituent Variation :
- Replace the 4-methoxyphenyl group with electron-withdrawing (e.g., nitro) or bulky substituents (e.g., naphthyl) to assess steric/electronic effects .
Core Modifications :
- Substitute the benzofuropyrimidine core with thieno[3,2-d]pyrimidine to evaluate ring system impact on target binding .
QSAR Modeling :
- Use Schrödinger’s Maestro or MOE to correlate descriptors (e.g., logP, polar surface area) with IC₅₀ values from kinase assays .
Q. Example Findings :
-
Table 1 : Substituent Effects on Kinase Inhibition
Substituent IC₅₀ (EGFR, µM) logP 4-OCH₃ 8.2 5.7 4-NO₂ 3.5 4.9 3,5-diCH₃ 12.4 6.1
Q. How can contradictory data on biological activity be resolved?
Answer: Case Study : Discrepancies in IC₅₀ values across studies may arise from:
- Assay Conditions : Variations in ATP concentration (e.g., 10 µM vs. 100 µM) alter competitive inhibition outcomes .
- Compound Stability : Degradation in DMSO stock solutions over time (validate via HPLC pre-assay) .
- Cell Line Heterogeneity : Use isogenic cell lines (e.g., EGFR wild-type vs. mutant) to isolate target-specific effects .
Q. Resolution Workflow :
Replicate assays under standardized conditions.
Validate compound stability via LC-MS.
Cross-test in orthogonal assays (e.g., SPR for binding kinetics) .
Q. What mechanistic insights exist for its kinase inhibition?
Answer: Proposed Mechanism :
- ATP-Binding Pocket Interaction : Molecular docking (AutoDock Vina) predicts hydrogen bonding between the pyrimidine core and kinase hinge region (e.g., Met793 in EGFR) .
- Allosteric Modulation : Sulfanyl-acetamide side chain may stabilize inactive kinase conformations, as seen in analogs with ΔG = -9.8 kcal/mol .
Q. Experimental Validation :
- X-ray Crystallography : Co-crystallization with EGFR kinase domain (PDB: 1M17) confirms binding mode .
- Mutagenesis Studies : T790M mutations reduce potency (IC₅₀ shifts from 8.2 µM to >50 µM), highlighting resistance mechanisms .
Q. How can synthetic byproducts or impurities be characterized and mitigated?
Answer: Common Byproducts :
- Desulfurized Analog : Loss of sulfanyl group during coupling (detectable via LC-MS at m/z 423.1).
- Oxidation Products : Sulfoxide formation (HPLC retention time shift) under aerobic conditions .
Q. Mitigation Strategies :
- Inert Atmosphere : Use N₂-purged reactors during thiolation steps.
- Additives : Include reducing agents (e.g., DTT) to prevent disulfide formation .
Q. What computational tools are recommended for predicting metabolic pathways?
Answer:
Q. Validation :
- In Vitro Microsomal Assays : Human liver microsomes + NADPH, analyzed via UPLC-QTOF for metabolite profiling .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
